2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a tetrazole ring, and an acetamide group, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.
Tetrazole Ring Formation: The tetrazole ring is synthesized via cyclization reactions involving azide and nitrile precursors.
Coupling Reaction: The naphthalene derivative is then coupled with the tetrazole derivative using amide bond formation techniques, often involving reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
- 2-(naphthalen-1-yl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
- 2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetamide
Uniqueness
2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H15N5O |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H15N5O/c25-19(12-15-6-3-5-14-4-1-2-7-18(14)15)21-16-8-10-17(11-9-16)24-13-20-22-23-24/h1-11,13H,12H2,(H,21,25) |
InChI Key |
WGVALOBPXPRILU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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